molecular formula C14H18ClN B11872599 5-Chloro-2-cyclopentyl-7-methylindoline

5-Chloro-2-cyclopentyl-7-methylindoline

Cat. No.: B11872599
M. Wt: 235.75 g/mol
InChI Key: ACTYZNBJUBRERU-UHFFFAOYSA-N
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Description

5-Chloro-2-cyclopentyl-7-methylindoline is a chemical compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro group at the 5th position, a cyclopentyl group at the 2nd position, and a methyl group at the 7th position on the indoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-cyclopentyl-7-methylindoline can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a cyclohexanone derivative under acidic conditions to form the indoline ring . The reaction typically uses methanesulfonic acid as a catalyst and is carried out under reflux in methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-cyclopentyl-7-methylindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Indole derivatives with various functional groups.

    Reduction: 2-Cyclopentyl-7-methylindoline.

    Substitution: Compounds with different substituents at the 5th position.

Scientific Research Applications

5-Chloro-2-cyclopentyl-7-methylindoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyclopentyl-7-methylindoline involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methylindoline: Lacks the cyclopentyl group, making it less bulky.

    2-Cyclopentyl-7-methylindoline: Lacks the chloro group, affecting its reactivity.

    5-Chloro-7-methylindoline: Lacks the cyclopentyl group, altering its steric properties.

Uniqueness

5-Chloro-2-cyclopentyl-7-methylindoline is unique due to the combination of its substituents, which confer specific steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.

Properties

Molecular Formula

C14H18ClN

Molecular Weight

235.75 g/mol

IUPAC Name

5-chloro-2-cyclopentyl-7-methyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H18ClN/c1-9-6-12(15)7-11-8-13(16-14(9)11)10-4-2-3-5-10/h6-7,10,13,16H,2-5,8H2,1H3

InChI Key

ACTYZNBJUBRERU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(C2)C3CCCC3)Cl

Origin of Product

United States

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